5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-((4-Ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at position 1 with a 4-ethylphenylamino group and at position 4 with an N-(1-phenylethyl)carboxamide moiety. The compound’s design leverages the triazole scaffold’s ability to engage in hydrogen bonding and π-π interactions, which are critical for modulating biological targets such as enzymes or signaling pathways .
Properties
CAS No. |
1291863-08-5 |
|---|---|
Molecular Formula |
C19H21N5O |
Molecular Weight |
335.411 |
IUPAC Name |
5-(4-ethylanilino)-N-(1-phenylethyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O/c1-3-14-9-11-16(12-10-14)21-18-17(22-24-23-18)19(25)20-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
IULRPKODRPTFFB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC(C)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at Position 1 (Triazole Core)
Most analogs feature an aryl group at position 1, but the substituents vary in electronic and steric properties:
- Compound ZIPSEY (): 1-(4-Chlorophenyl) group introduces a bulky, electron-withdrawing substituent, which may reduce solubility but increase affinity for hydrophobic pockets .
- Target Compound: The 1-(4-ethylphenyl)amino group combines moderate hydrophobicity (ethyl) with hydrogen-bonding capability (amino), balancing solubility and target engagement.
Substituent Variations at Position 5
The amino group at position 5 is a distinguishing feature:
- N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): The 5-amino group enables hydrogen bonding, similar to the target compound, but the acetylphenyl amide introduces additional steric bulk .
Substituent Variations at Position 4 (Carboxamide)
The N-(1-phenylethyl) carboxamide group distinguishes the target compound from others:
- Target Compound : The N-(1-phenylethyl) group offers a chiral center and moderate hydrophobicity, which could influence stereoselective interactions with biological targets.
Structural and Functional Comparison Table
Pharmacological and Physicochemical Implications
- Lipophilicity : The target compound’s 4-ethylphenyl and N-(1-phenylethyl) groups suggest moderate lipophilicity, likely higher than hydroxylated analogs (e.g., ZIPSEY) but lower than brominated derivatives (e.g., 3r) .
- Solubility: The amino group at position 5 may improve aqueous solubility compared to purely alkyl-substituted triazoles (e.g., 3o, 3p) .
- Bioactivity : While direct data are unavailable, analogs with similar substituents (e.g., 4-chlorophenyl in ZIPSEY) show anticancer and antimicrobial activities, suggesting the target compound may share these properties .
Q & A
Q. What methodologies are recommended for synthesizing 5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis of triazole carboxamides typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example:
- Step 1 : Prepare the azide precursor (e.g., 4-ethylphenyl azide) and alkyne (e.g., 1-phenylethyl isocyanide) .
- Step 2 : Perform cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) at 60–80°C in a DMF/H₂O mixture .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Challenges include managing exothermic reactions and ensuring regioselectivity. Yield optimization may require adjusting stoichiometry or solvent polarity .
Q. How can researchers confirm the structural identity of this compound?
A multi-technique approach is essential:
- NMR : Compare and chemical shifts with analogous triazole carboxamides (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in ). Key peaks: triazole C4 carbonyl (~165 ppm), aromatic protons (6.5–8.0 ppm) .
- HRMS : Validate molecular formula (e.g., expected [M+H]⁺ for C₁₉H₂₂N₆O: 367.1885) .
- X-ray crystallography : Use SHELXL for refinement (). For low solubility, co-crystallize with DMSO or use microcrystalline samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for triazole carboxamides?
Discrepancies often arise from assay conditions or structural variations. Strategies include:
- Standardized assays : Replicate studies using consistent cell lines (e.g., NCI-H522 for antitumor activity in ) and controls.
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, 4-ethylphenyl vs. 4-fluorophenyl groups may alter COX-2 inhibition ().
- Statistical validation : Apply multivariate analysis to isolate variables (e.g., IC₅₀ differences due to solubility vs. intrinsic activity) .
Q. What computational tools are effective for predicting target interactions of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like COX-2 or carbonic anhydrase. Validate with experimental IC₅₀ data ().
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Focus on triazole ring interactions with catalytic residues (e.g., His90 in COX-2) .
- QSAR models : Train models on PubChem datasets () to predict ADMET properties.
Q. How can derivatization improve the pharmacokinetic profile of this compound?
- Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₃H) at the phenyl ring or alkyl chain. For example, 5-methyl derivatives in showed improved bioavailability.
- Metabolic stability : Replace labile groups (e.g., ethylphenyl with trifluoromethyl) to reduce CYP450-mediated degradation .
- Prodrug strategies : Synthesize ester prodrugs (e.g., ethyl carboxamide) for enhanced membrane permeability .
Methodological Challenges and Solutions
Q. Addressing low aqueous solubility in in vitro assays
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
- Nanoformulation : Prepare liposomal suspensions (e.g., 100 nm particles via sonication) to improve dispersion .
Q. Designing dose-response studies for enzyme inhibition
- IC₅₀ determination : Use 8-point dilution series (0.1–100 µM) with triplicate measurements. Include positive controls (e.g., Celecoxib for COX-2 in ).
- Kinetic analysis : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
Future Research Directions
- Target identification : Apply chemical proteomics (e.g., affinity chromatography coupled with LC-MS) to map interactomes .
- In vivo models : Evaluate efficacy in xenograft mice (e.g., HT-29 colon cancer) with pharmacokinetic monitoring .
- Polypharmacology : Screen against kinase panels (e.g., c-Met in ) to explore multitarget effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
